Citarinostat
Übersicht
Beschreibung
Citarinostat, also known as ACY-241, is an orally available histone deacetylase (HDAC) inhibitor with potential antineoplastic activity . It inhibits the activity of HDACs, leading to an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling, and an altered pattern of gene expression . This results in the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibit tumor cell division and induce tumor cell apoptosis .
Molecular Structure Analysis
Citarinostat belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . These are compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) .
Chemical Reactions Analysis
Citarinostat is a potent, orally active, and high-selective HDAC6 inhibitor with an IC50 of 2.6 nM . It has IC50s of 35 nM, 45 nM, 46 nM, and 137 nM for HDAC1, HDAC2, HDAC3, and HDAC8, respectively . Citarinostat has anticancer effects .
Physical And Chemical Properties Analysis
Citarinostat has a molecular formula of C24H26ClN5O3 and a molecular weight of 467.95 .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy: Lymphoid Malignancies
Citarinostat has shown promise in the treatment of lymphoid malignancies. It co-targets HDAC6 and JAK2/STAT3 pathways, which are crucial in lymphoproliferative disorders . The combination of Citarinostat with Momelotinib, a JAK/STAT3 inhibitor, has demonstrated strong cytotoxicity in lymphoid cell lines, leading to significant reductions in mitochondrial membrane potential and down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL .
Overcoming Drug Resistance in Cancer
Research indicates that the overexpression of drug efflux transporters ABCB1 and ABCG2 can reduce the susceptibility of cancer cells to Citarinostat . These transporters are common mechanisms of acquired resistance to anticancer drugs. The findings suggest that co-administration of Citarinostat with modulators of ABCB1 and ABCG2 could optimize its therapeutic application by preventing drug resistance .
Combination Therapy for Solid Tumors
Citarinostat, in combination with other therapeutic agents, has been used to suppress the growth of multiple solid tumor lineages, including pancreatic, ovarian, and breast cancer cell lines . This combination therapy has been shown to significantly reduce tumor volume, particularly in ovarian and breast cancer models .
Role in Epigenetic Regulation
As an HDAC6-selective inhibitor, Citarinostat plays a role in epigenetic regulation by influencing chromatin remodeling and gene expression. HDAC inhibitors like Citarinostat are considered promising therapeutic targets due to their ability to control gene expression epigenetically .
Therapeutic Strategies for Blood Cancers
Citarinostat has been active against multiple myeloma (MM) and acts synergistically with other therapeutic agents against blood cancers . Its selectivity for HDAC6 makes it a valuable component in therapeutic strategies for treating various blood cancers .
Apoptosis Induction
Citarinostat has been observed to activate caspases 9 and 3, which are crucial in the intrinsic apoptotic pathway . This indicates its potential use in inducing apoptosis in cancer cells, making it a valuable research tool in understanding cell death mechanisms.
Sensitivity Enhancement in Chemotherapy
The research suggests that knocking down thioredoxin expression can increase cell sensitivity to Citarinostat-induced cell death . This could have implications for enhancing the sensitivity of cancer cells to chemotherapy, thereby improving treatment outcomes.
Wirkmechanismus
Target of Action
Citarinostat, also known as ACY-241, is a second-generation, orally administered, selective inhibitor of histone deacetylase 6 (HDAC6) . HDAC6 is a key regulator of chromatin remodeling and can control gene expression through both deacetylase-dependent and -independent mechanisms . It plays a critical role in many biological functions essential to normal and tumor cell growth, migration, and death .
Mode of Action
Upon oral administration, Citarinostat inhibits the activity of HDAC6 . This results in an accumulation of highly acetylated chromatin histones, leading to chromatin remodeling and an altered pattern of gene expression . The inhibition of HDAC6 by Citarinostat induces a series of molecular and biological responses .
Biochemical Pathways
Citarinostat affects the HDAC and Janus kinase/signal transducer of transcription-3 (JAK/STAT3) pathways . Both of these pathways are important in lymphoproliferative disorders . The inhibition of JAK/STAT3 and HDAC simultaneously might enhance the efficacy of treatments without increasing toxicity .
Result of Action
Citarinostat has shown strong cytotoxicity in lymphoid cell lines . It significantly reduces mitochondrial membrane potential, down-regulates Bcl-2 and Bcl-xL, and activates caspases 9 and 3 . This leads to a reduction in cell viability and clonogenic survival .
Safety and Hazards
Citarinostat is toxic and has minimal toxicity to normal cells . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .
Relevant Papers
- "Selective Histone Deacetylase Inhibitor ACY-241 (Citarinostat) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study" .
- "Citarinostat and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination" .
- "Combination of Momelotinib and Citarinostat Show Strong Synergistic Effects" .
Eigenschaften
IUPAC Name |
2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUIBXPEDFJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citarinostat | |
CAS RN |
1316215-12-9 | |
Record name | Citarinostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citarinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CITARINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.